molecular formula C28H33NO11 B571350 (7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 112720-41-9

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B571350
CAS No.: 112720-41-9
M. Wt: 559.568
InChI Key: CXCRIUPPLCQPTC-QKHVXUHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a quinone compound that belongs to the tetracene family. It is a secondary metabolite produced by certain strains of the bacterium Streptomyces purpurascens.

Preparation Methods

Synthetic Routes and Reaction Conditions

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is typically isolated from the fermentation broth of Streptomyces purpurascens. The bacterium is cultured in a liquid medium, and the crude antibiotic complex is extracted using ethyl acetate. The extract is then subjected to preparative thin-layer chromatography (TLC) to obtain purified fractions .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces purpurascens. The fermentation process is optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects primarily through the inhibition of DNA synthesis. It interacts with DNA, causing strand breaks and inhibiting the replication process. This mechanism is similar to that of other quinone compounds, which are known to interfere with DNA metabolism . The molecular targets of this compound include topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Rhodomycin B
  • Daunorubicin
  • Doxorubicin
  • Idarubicin
  • Epirubicin
  • Zorubicin
  • Aclacinomycin A

Uniqueness

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific chemical structure, which includes multiple hydroxyl groups and a dimethylamino group. These structural features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

112720-41-9

Molecular Formula

C28H33NO11

Molecular Weight

559.568

IUPAC Name

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(32)18-21(27(28)40-15-8-11(29(3)4)22(33)10(2)39-15)26(37)20-19(25(18)36)23(34)16-12(30)6-7-13(31)17(16)24(20)35/h6-7,10-11,14-15,22,27,30-33,36-38H,5,8-9H2,1-4H3/t10-,11-,14+,15?,22+,27-,28-/m1/s1

InChI Key

CXCRIUPPLCQPTC-QKHVXUHFSA-N

SMILES

CCC1(CC(C2=C(C3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O)O

Synonyms

obelmycin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
Reactant of Route 5
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
Reactant of Route 6
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

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